N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide
Description
N-(Benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide is a thiazole-derived compound featuring a benzo[d]thiazole core linked to a propanamide backbone with a phenylthio group at the 3-position.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(8-9-20-13-4-2-1-3-5-13)18-12-6-7-15-14(10-12)17-11-21-15/h1-7,10-11H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURXXDUHPNJPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide typically involves the reaction of benzo[d]thiazole derivatives with appropriate reagents to introduce the phenylthio and propanamide groups. One common method involves the use of benzo[d]thiazole-5-carboxylic acid as a starting material, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 3-(phenylthio)propanamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzothiazoles, halobenzothiazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation. The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to its physicochemical and biological properties. Below is a systematic comparison:
Structural Features and Substituent Analysis
Key Comparisons
Chloro (C3, FA7) and methyl (P6) groups on the thiazole ring influence electronic effects and steric bulk, affecting binding affinity in pesticidal applications .
Sulfur Group Variations :
- Phenylthio in the target compound offers greater hydrophobicity than methylthio (C3) or trifluoropropylthio (P6), possibly improving lipid bilayer penetration .
- Sulfinyl groups (FA7) introduce polarity and hydrogen-bonding capacity, which may enhance target selectivity but reduce membrane permeability .
Amide Nitrogen Substituents: Propargyl groups (FA7, P6) introduce alkyne functionality, enabling click chemistry modifications or altering metabolic stability.
Biological Activity :
- Pesticidal Activity : Pyridinyl/thiazole hybrids (C3, FA7, P6) show efficacy against agricultural pests, with trifluoropropyl groups (P6) enhancing resistance to metabolic degradation .
- Anticancer Activity : Thiazoles with dimethoxyphenyl (28) or hydrazide (3) substituents exhibit cytotoxicity, suggesting the target compound’s phenylthio group could be explored for similar applications .
Physical Properties
- Melting points and solubility vary significantly: CA2 (mp 214–215°C) vs. gummy residues (FA7, CA16), attributed to crystalline vs. amorphous packing influenced by substituents .
Research Findings and Implications
- Pesticidal Potency : Pyridinyl thiazoles (C3, P6) demonstrate broad-spectrum activity, but the benzo[d]thiazole group’s larger aromatic surface may improve target binding in specific pests.
- Anticancer Potential: Structural parallels with compound 28 (IC50 ~1.6 µg/mL) suggest the target compound’s phenylthio group warrants evaluation against cancer cell lines .
- SAR Insights :
- Hydrophobic substituents (phenylthio, trifluoropropyl) enhance pesticidal longevity.
- Electron-withdrawing groups (chloro, nitro) improve reactivity in electrophilic interactions.
Biological Activity
N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole moiety and a phenylthio group, which contribute to its distinctive biological properties. The structural formula can be represented as follows:
Target of Action
This compound primarily targets cancer cell lines. Similar compounds have been reported to induce apoptosis in various tumor types, suggesting that this compound may exhibit similar effects .
Mode of Action
The proposed mode of action for this compound involves the induction of apoptosis through the activation of intrinsic pathways. It is believed that the compound affects key signaling pathways related to cell survival and proliferation, leading to cell death in malignant cells.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways:
- Apoptosis Pathways : Activation of caspases and modulation of Bcl-2 family proteins.
- Cell Proliferation : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest .
Anticancer Activity
Several studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 18.4 | Inhibition of CDK activity |
These results indicate that the compound exhibits promising anticancer properties, with lower IC50 values suggesting higher potency against these cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity against various pathogens. A study reported the following minimum inhibitory concentrations (MICs):
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective against both MSSA and MRSA |
| Escherichia coli | 64 | Moderate activity |
| Candida albicans | 16 | Effective antifungal agent |
These findings highlight the compound's potential as a dual-action agent in both oncology and infectious disease management.
Case Studies
- Cancer Treatment Study : In vitro studies on HeLa cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP. The study concluded that this compound could serve as a lead for developing novel anticancer therapies.
- Antimicrobial Efficacy Study : A recent investigation into the antimicrobial properties demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
